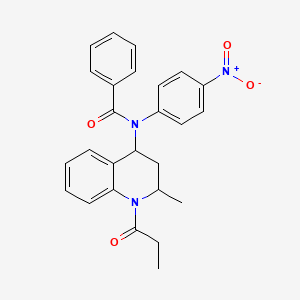acetate](/img/structure/B5233940.png)
ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EBIO, and it is a hydrazine derivative of indole-2-carboxylic acid.
作用機序
The mechanism of action of EBIO involves its interaction with the KCNQ family of potassium channels. EBIO binds to the voltage sensor domain of the channel, leading to a conformational change that results in channel opening. This, in turn, leads to an increase in the outward potassium current, resulting in hyperpolarization of the cell membrane.
Biochemical and Physiological Effects:
EBIO has been shown to have several biochemical and physiological effects. It has been found to increase insulin secretion in pancreatic beta cells, decrease smooth muscle contraction, and induce vasodilation. Additionally, EBIO has been shown to have neuroprotective effects and can protect against ischemic injury.
実験室実験の利点と制限
One of the significant advantages of using EBIO in lab experiments is its ability to activate the KCNQ family of potassium channels selectively. This property makes it an ideal tool for studying the role of these channels in various physiological processes. However, one of the limitations of using EBIO is its potential toxicity. It has been found to induce apoptosis in certain cell types, and caution should be exercised when using it in lab experiments.
将来の方向性
There are several future directions for the study of EBIO. One of the most significant areas of research is its potential use in the treatment of various diseases. EBIO has been found to have neuroprotective effects and can protect against ischemic injury. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to understand the precise mechanism of action of EBIO and its potential applications in various fields.
Conclusion:
In conclusion, EBIO is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively activate the KCNQ family of potassium channels makes it an ideal tool for studying the role of these channels in various physiological processes. However, caution should be exercised when using it in lab experiments due to its potential toxicity. Further research is needed to understand the precise mechanism of action of EBIO and its potential applications in various fields.
合成法
EBIO can be synthesized using a simple two-step process. The first step involves the condensation of 5-bromo-2-oxoindolin-3-ylidene hydrazinecarboxylate with ethyl oxalyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain the final product, ethyl [2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino](oxo)acetate.
科学的研究の応用
EBIO has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of EBIO is its role in the modulation of ion channels. It has been found that EBIO can activate the KCNQ family of potassium channels, which play a crucial role in regulating the electrical activity of cells. This property of EBIO has led to its use in the study of various physiological processes, including the regulation of insulin secretion and smooth muscle contraction.
特性
IUPAC Name |
ethyl 2-[(5-bromo-2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c1-2-20-12(19)11(18)16-15-9-7-5-6(13)3-4-8(7)14-10(9)17/h3-5,14,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKWOVRKZYQIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N=NC1=C(NC2=C1C=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5233859.png)
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-phenylacrylamide](/img/structure/B5233869.png)

![1-[3-(3-ethoxyphenoxy)propoxy]-2-isopropoxybenzene](/img/structure/B5233887.png)
![2-[3-(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5233891.png)


![1-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5233920.png)
![3-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazolidine-2-thione](/img/structure/B5233928.png)


![4-(1-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)morpholine](/img/structure/B5233944.png)
![2-{[N-(2-methoxy-5-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5233951.png)
![2-(methoxymethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5233960.png)